Quizalofop-P-tefuryl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDWPHJZANJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058290 | |
| Record name | Quizalofop-P-tefuryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119738-06-6, 200509-41-7 | |
| Record name | Quizalofop-tefuryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119738-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quizalofop-P-tefuryl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quizalofop-P-tefuryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Quizalofop-P-tefuryl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUIZALOFOP-TEFURYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB75I82DU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanisms of Herbicidal Action at the Molecular and Cellular Level
Acetyl-CoA Carboxylase (ACCase) Inhibition Pathway
The primary mode of action for Quizalofop-P-tefuryl is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). smolecule.coma2bchem.comuplcorp.com ACCase is a critical enzyme in the biosynthesis of fatty acids, a fundamental process for all plant life. a2bchem.comcambridge.org
Disruption of Fatty Acid Synthesis and Lipid Formation
This compound specifically targets and inhibits the ACCase enzyme in susceptible grass species. smolecule.coma2bchem.com This inhibition disrupts the production of fatty acids, which are the essential building blocks for lipids. a2bchem.comherts.ac.uk Lipids are vital for the formation and integrity of cell membranes, as well as for energy storage. The disruption of fatty acid synthesis leads to a cascade of metabolic failures, ultimately causing cell membrane damage and the death of the targeted grass weeds. a2bchem.com
Impact on Plant Growth and Development
The inhibition of fatty acid synthesis has a profound impact on plant growth and development. smolecule.com Without the necessary lipids to build new cells and membranes, all growth processes cease. Symptoms in affected weeds typically appear within 7 to 10 days, with the base and inter-veins turning yellow. wikipedia.org New growth at the joints becomes weak, and by approximately 16 days, the tips of the plants may turn yellow or red, and the plant begins to disintegrate. wikipedia.org
Proposed Role in Auxin-Regulated Processes
Some sources suggest that this compound may also interfere with auxin-regulated processes. smolecule.com Auxins are plant hormones that play a crucial role in various aspects of plant growth and development. While the primary mechanism is clearly ACCase inhibition, the potential for a secondary mode of action involving auxin pathways has been noted, though it is less well-defined than its effect on fatty acid synthesis. smolecule.comscispace.com
Systemic Activity and Translocation within Plant Tissues
This compound is a systemic herbicide, meaning it is absorbed by the plant and transported to various tissues. agrimatcoegy.comherts.ac.ukrayfull.net This systemic nature is key to its effectiveness, particularly against perennial grasses with extensive root systems.
Foliar Absorption and Phloem/Xylem Transport
The herbicide is primarily absorbed through the leaves of the plant (foliar absorption). rayfull.netherbiguide.com.au Following absorption, it is translocated throughout the plant via both the phloem and xylem transport systems. agrimatcoegy.comrayfull.netessencechem.com This dual transport allows for comprehensive distribution from the leaves to other parts of the plant, including the roots and growing points.
Accumulation in Meristematic Tissues
A critical aspect of its systemic action is the accumulation of this compound in the meristematic tissues. agrimatcoegy.comrayfull.netchinese-pesticide.com Meristems are the regions of active cell division and growth in a plant, such as the tips of roots and shoots. By concentrating in these vital areas, the herbicide effectively halts the growth of the weed at its source, leading to a more complete and lasting control. agrimatcoegy.comresearchgate.net Research has shown that this compound can move quickly within the plant, with evidence of its activity in rhizomes just hours after application. cabidigitallibrary.org
Metabolism and Degradation Pathways in Environmental Compartments
Hydrolytic Degradation in Soil and Water
Hydrolysis is a key degradation pathway for Quizalofop-P-tefuryl in both soil and aquatic environments. xingyuchemical.com.cn The primary hydrolytic reaction involves the cleavage of the ester bond, leading to the formation of its corresponding acid.
In both soil and water, this compound is readily hydrolyzed to its active form, Quizalofop (B1680410) acid. researchgate.netnih.gov This is often the first and a rapid step in its degradation. Further degradation of Quizalofop acid leads to the formation of several other metabolites.
A comprehensive degradation study identified key metabolites in soil and water, including:
CHHQ (dihydroxychloroquinoxalin) researchgate.netresearchgate.netnih.gov
CHQ (6-chloroquinoxalin-2-ol) researchgate.netresearchgate.netnih.gov
PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) researchgate.netresearchgate.netnih.gov
In water, studies have shown that after the application of commercial products containing this compound, the concentration of the parent compound decreases while the concentration of Quizalofop acid increases. researchgate.netnih.gov Metabolites such as PPA, CHHQ, and CHQ were detected in water samples within 7 days of application. researchgate.netnih.gov Specifically, CHHQ and CHQ were found at their highest concentrations between 7 and 45 days after the application of this compound. researchgate.netnih.gov
In soil, these same metabolites (PPA, CHHQ, and CHQ) were detected approximately 15 days after the application of a commercial product. researchgate.netnih.gov The concentrations of CHQ and CHHQ were observed to increase over time, being detected at levels higher than the limit of quantification after 50 and 80 days. nih.gov
The degradation pathway can be summarized as the initial hydrolysis of this compound to Quizalofop acid, followed by the breakdown of the quinoxaline (B1680401) and phenoxy moieties to form CHQ, CHHQ, and PPA.
The rate of this compound degradation is significantly influenced by various environmental factors.
pH: The rate of hydrolysis is pH-dependent.
Temperature: Temperature has been identified as having the greatest influence on the degradation rate of related compounds in soil. researchgate.net For instance, the optimal temperature for the degradation of the related herbicide Quizalofop-P-ethyl (B1662796) by the bacterium Methylobacterium populi was found to be 35°C. ejbiotechnology.info
Microbial Activity: Microbial activity plays a crucial role in the degradation of this compound in soil. smolecule.com The half-life of this compound in soil is reported to be around 8 days, indicating that it is degraded by soil microorganisms. smolecule.comxingyuchemical.com.cn
Table 1: Factors Influencing this compound Degradation
| Factor | Influence on Degradation | Details |
|---|---|---|
| pH | Affects hydrolysis rate | The stability of the ester linkage is pH-dependent. |
| Temperature | Significant impact on degradation rate | Higher temperatures generally increase the rate of microbial and chemical degradation. researchgate.net |
| Microbial Activity | Primary driver of soil degradation | Soil microorganisms utilize the herbicide as a carbon source, leading to its breakdown. smolecule.com |
Formation of Quizalofop Acid and Other Metabolites (e.g., CHHQ, CHQ, PPA)
Photodegradation in Aquatic Systems
In aquatic environments, photodegradation, or the breakdown of the chemical by sunlight, is another important degradation pathway for this compound. smolecule.comxingyuchemical.com.cn The half-life of this compound in aquatic systems due to photodegradation is approximately 25 hours. xingyuchemical.com.cn This rapid degradation by sunlight helps to mitigate its persistence in water bodies.
Metabolic Patterns in Plant Tissues
Once applied to plants, this compound is absorbed and undergoes metabolic transformation.
Similar to its fate in soil and water, this compound is rapidly hydrolyzed to Quizalofop acid within plant tissues. nih.gov This conversion is a key activation step, as Quizalofop acid is the form of the molecule that inhibits the ACCase enzyme. This rapid hydrolysis is a common metabolic pathway for aryloxyphenoxypropionate herbicides. nih.gov
Due to the rapid conversion of the parent ester, Quizalofop acid is the primary residue component found in plants at harvest. nih.gov Metabolism studies have consistently shown that regardless of the initial ester variant applied (including Quizalofop-P-ethyl and propaquizafop), Quizalofop acid is the predominant form present at the time of crop harvesting. nih.govresearchgate.net
Rapid Hydrolysis to Quizalofop Acid
Persistence and Dissipation Rates (DT50, Half-life)
The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impact. For this compound, this is often quantified by its dissipation time 50 (DT50) or half-life, which represents the time it takes for 50% of the initial concentration to degrade.
In soil, this compound is subject to degradation, primarily through hydrolysis xingyuchemical.com.cn. The rate of this degradation can vary significantly depending on environmental conditions and the initial application dose. One source indicates a soil half-life of 8 days xingyuchemical.com.cn. However, it is important to note that this compound rapidly degrades in aerobic soils to its acid form, quizalofop-p (B1240509) herts.ac.ukresearchgate.net. The half-life of this primary metabolite, quizalofop-p, has been observed to be very short, often less than a day researchgate.net.
Field studies on the closely related compound, quizalofop-p-ethyl, provide further insight into the dissipation patterns that can be expected for this compound. The dissipation of quizalofop-p-ethyl in soil generally follows first-order kinetics cabidigitallibrary.orgnih.gov. In one study, the half-life of quizalofop-p-ethyl in a silty clay soil was found to be very rapid, ranging from 0.45 to 0.71 days nih.gov. Another study on an Alfisol reported that the half-life of quizalofop-p-ethyl increased with higher application rates, with a half-life of 17.6 days at the recommended dose of 50 g/ha cabidigitallibrary.org.
In aquatic environments, photodegradation is a significant degradation pathway for this compound, with a reported half-life of 25 hours xingyuchemical.com.cn. For quizalofop-p-ethyl, hydrolysis becomes a more dominant degradation pathway as the pH increases, and it is not persistent in aerobic or anaerobic water and water/sediment systems publications.gc.ca.
The following table summarizes the reported DT50 values for this compound and related compounds in different environmental compartments.
Interactive Data Table: Dissipation Rates (DT50/Half-life) of this compound and Related Compounds
| Compound | Environmental Compartment | DT50 / Half-life | Application Rate | Soil Type | Reference |
|---|---|---|---|---|---|
| This compound | Soil | 8 days | Not specified | Not specified | xingyuchemical.com.cn |
| This compound | Aquatic Systems (Photodegradation) | 25 hours | Not specified | Not specified | xingyuchemical.com.cn |
| Quizalofop-p | Soil | < 1 day | Not specified | Not specified | researchgate.net |
| Quizalofop-p-ethyl | Soil | 0.45 - 0.71 days | Not specified | Silty Clay | nih.gov |
| Quizalofop-p-ethyl | Soil | 17.6 days | 50 g/ha | Alfisol | cabidigitallibrary.org |
| Quizalofop-p-ethyl | Soil | 21.16 days | 75 g/ha | Alfisol | cabidigitallibrary.org |
| Quizalofop-p-ethyl | Soil | 27.48 days | 100 g/ha | Alfisol | cabidigitallibrary.org |
Mobility in Soil and Potential for Downward Movement
The mobility of this compound in soil is a key determinant of its potential to leach into groundwater. Generally, this compound is considered to have minimal downward movement in the soil xingyuchemical.com.cn. This is attributed to its tendency to be retained in the upper soil layers.
The mobility of a pesticide in soil is often characterized by its soil adsorption coefficient (Koc), which measures its tendency to bind to soil organic carbon chemsafetypro.com. A higher Koc value indicates lower mobility. For this compound, the EU dossier indicates a Koc of 477 mL/g, classifying it as moderately mobile herts.ac.uk. However, it is noted that the substance degrades rapidly in aerobic soils to its acid metabolite, quizalofop-acid herts.ac.uk.
Studies on the related compound, quizalofop-p-ethyl, have shown it to have low to moderate mobility in soil publications.gc.ca. In a soil column leaching study, quizalofop-p-ethyl was primarily found in the top 5 cm of soil, while its major metabolite, quizalofop-acid, was detected down to a depth of 30 cm publications.gc.ca. Despite this, a lysimeter study showed that the majority of residues remained in the upper 10 cm of the soil layer, with no detectable residues in the leachate, suggesting that under field conditions, both quizalofop-p-ethyl and its transformation products are unlikely to leach to groundwater publications.gc.ca. Field dissipation studies have confirmed these findings, with no herbicide residues of quizalofop-p-ethyl detected below the 10-cm soil layer nih.gov.
The potential for a pesticide to leach can also be estimated using indices like the GUS (Groundwater Ubiquity Score). A calculated GUS leaching potential index for this compound was -0.11, indicating a low leachability herts.ac.uk.
The following table presents key parameters related to the soil mobility of this compound.
Interactive Data Table: Soil Mobility Parameters for this compound
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Koc (mL/g) | 477 | Moderately mobile | herts.ac.uk |
| GUS Leaching Potential Index | -0.11 | Low leachability | herts.ac.uk |
| Downward Movement | Minimal | Low potential for leaching | xingyuchemical.com.cn |
Efficacy and Selectivity in Weed Management Systems
Control of Annual and Perennial Grass Weeds
Quizalofop-P-tefuryl demonstrates excellent control over a wide spectrum of both annual and perennial grass weeds. agrimatcoegy.comgreenagribio.com Its efficacy has been documented against numerous problematic species, including:
Barnyardgrass (Echinochloa crus-galli) aceagrochem.comresearchgate.net
Foxtails (Setaria spp.) aceagrochem.com
Crabgrass (Digitaria sanguinalis) aceagrochem.com
Johnsongrass (Sorghum halepense) aceagrochem.comcabidigitallibrary.org
Couchgrass (Elymus repens) uplcorp.comaceagrochem.comcabidigitallibrary.org
Wild oats (Avena fatua) uplcorp.comaceagrochem.comgreenagribio.com
Blackgrass (Alopecurus myosuroides) aceagrochem.com
Volunteer cereals agrimatcoegy.comuplcorp.com
Italian ryegrass (Lolium multiflorum) uplcorp.com
Perennial ryegrass (Lolium perenne) herts.ac.uk
Bentgrass herts.ac.uk
Research has shown that this compound can be more effective at lower application rates compared to other graminicides. cabidigitallibrary.org For instance, in a 1995 study in Hungary, this compound provided 98% control of Sorghum halepense in sugar beet at a rate of 32g/ha, outperforming several other herbicides applied at higher rates. cabidigitallibrary.org Its rapid absorption and translocation contribute to its effectiveness, with the herbicide moving quickly to the rhizomes and growing points of perennial weeds like couchgrass. uplcorp.comcabidigitallibrary.org
Crop Selectivity and Tolerant Crop Systems
A key attribute of this compound is its high degree of selectivity, allowing for the control of grass weeds within a wide range of broadleaf crops without causing significant harm to the desired plants. hpc-standards.comherbiguide.com.auxingyuchemical.com.cn
This compound is widely used in numerous broadleaf agricultural systems. sigmaaldrich.comrayfull.net Its safety and efficacy have been established in crops such as:
Potato: It is a recognized option for controlling grass weeds in potato cultivation. sigmaaldrich.comsruc.ac.ukxingyuchemical.com.cn
Sugar Beet: It is effective for managing grass weeds, including invasive species like Johnsongrass, in sugar beet fields. sigmaaldrich.comgreenagribio.comresearchgate.net
Sunflower: The herbicide is used to control annual and perennial grasses in sunflower production. sigmaaldrich.comresearchgate.netbulagro.com
Oilseed Rape: It is a common choice for controlling volunteer cereals and other grass weeds in oilseed rape. sigmaaldrich.comaceagrochem.com
Peanut: this compound is utilized for weed management in peanut fields. sigmaaldrich.comrayfull.net
Vegetables: It is applied in various vegetable crops for grass weed control. sigmaaldrich.comagrimatcoegy.comaceagrochem.com
Soybeans: The herbicide is used to manage grassy weeds in soybean production. hpc-standards.comaceagrochem.coma2bchem.com
Flax: It is considered safe for use in flax crops. greenagribio.comxingyuchemical.com.cn
Onion: this compound is used for weed control in onion cultivation. xingyuchemical.com.cncabidigitallibrary.orghorticulture.com.au
While generally safe for broadleaf crops, it is recommended to test this compound on sensitive vegetable varieties before widespread use. aceagrochem.com In flax, it has been shown to be a safe and applicable herbicide for controlling grass weeds. greenagribio.com
Application in Broadleaf Crops (e.g., Potato, Sugar Beet, Sunflower, Oilseed Rape, Peanut, Vegetables, Soybeans, Flax, Onion)
Influence of Application Timing and Rates on Efficacy
The timing of application and the rate used are critical factors that influence the effectiveness of this compound.
For annual grass weeds, application is most effective when the weeds are in their early growth stages, typically between the 2 to 5-leaf stage. aceagrochem.comxingyuchemical.com.cn For perennial weeds, application should occur during their active growth phase to ensure translocation to the rhizomes. aceagrochem.comagriculture.gov.ie For example, to control couch grass, it is best to apply when the weed is actively growing and new rhizome growth has started. agriculture.gov.ie
Higher application rates are generally required for perennial weeds compared to annuals. greenagribio.com Studies have shown that increasing the dose of this compound leads to better weed control. cwss.in For example, in black gram, an application rate of 1500 ml/ha provided 92.7% control of grassy weeds, which was superior to lower rates. cwss.in However, even at lower rates, it can outperform other herbicides. cabidigitallibrary.org In soybean, a study found that a tank mix of chlorimuron (B1205186) ethyl and this compound applied 20 days after sowing provided seed yields similar to hand weeding twice. cropandweed.com
Adjuvant Effects on Herbicidal Performance
The addition of adjuvants, particularly oil concentrates, can significantly enhance the performance of this compound.
Using methylated crop oils or other spray oils can improve the herbicidal activity of this compound, especially under unfavorable conditions. greenagribio.comherbiguide.com.au For instance, adding a non-ionic surfactant is recommended for applications in cotton to control Johnsongrass and couchgrass. aceagrochem.com A study on irrigated soybean found that a tank mix of chlorimuron ethyl and this compound with a 0.2% surfactant gave a seed yield of 1598 kg/ha , which was comparable to the 1720 kg/ha from two hand weedings. cropandweed.com Adjuvants can improve the absorption and translocation of the herbicide, leading to more effective weed control. agrimatcoegy.com
Interactive Data Table: Efficacy of this compound on Various Weeds
Interactive Data Table: Recommended Application in Various Crops
Impact of Surfactants, Penetrants, and Humectants
The effectiveness of this compound can be significantly influenced by the addition of adjuvants such as surfactants, penetrants, and humectants. These additives are designed to improve the physical and chemical properties of the spray solution, leading to better absorption and translocation of the herbicide by the target weed.
Research has demonstrated that the choice of adjuvant can have a pronounced effect on the herbicidal activity of this compound. In a study focused on controlling glyphosate-resistant volunteer maize, the combination of this compound with a penetrant and a humectant was found to be the most successful. wikipedia.orgnih.gov These adjuvants aid in overcoming the waxy cuticle of the plant leaf, which acts as a barrier, thereby enhancing the penetration of the active ingredient into the plant's vascular system. herts.ac.uk
The interaction between this compound and adjuvants can also be complex, especially in tank mixtures with other herbicides. For instance, when combined with 2,4-D to control hairy fleabane (Conyza bonariensis), the addition of an alkyl ester ethoxylate of phosphoric acid adjuvant was shown to improve the efficacy of 2,4-D and counteract a slight antagonistic effect from this compound, particularly at lower doses of 2,4-D. thegoodscentscompany.comwikidata.org Similarly, in soybean, a tank-mix of this compound and chlorimuron ethyl with a surfactant effectively lowered the dry weight of both grasses and broadleaf weeds, achieving broad-spectrum control comparable to hand weeding. herts.ac.uk
However, not all adjuvant combinations are beneficial. In studies on couchgrass (Agropyron repens), the addition of an oil adjuvant composed of free fatty acids from rape seed oil to this compound was found to reduce its efficacy. thegoodscentscompany.comherts.ac.uk This highlights the importance of selecting the appropriate adjuvant for the specific weed target and environmental conditions.
Table 1: Impact of Different Adjuvant Types on this compound Efficacy
| Adjuvant Type | Effect on Efficacy | Target Weed | Study Findings | Citation |
|---|---|---|---|---|
| Penetrant | Positive | Volunteer Maize | Proved most successful in combination with this compound. | wikipedia.org, nih.gov |
| Humectant | Positive | Volunteer Maize | Proved most successful in combination with this compound. | wikipedia.org, nih.gov |
| Surfactant | Positive | Weeds in Soybean | Tank-mixed with chlorimuron ethyl, it effectively lowered the dry weight of major weeds. | herts.ac.uk |
| Adjuvant | Positive | Hairy Fleabane | Improved efficacy of 2,4-D in a tank-mix, offsetting the negative effect of this compound. | thegoodscentscompany.com, wikidata.org |
| Oil Adjuvant | Negative | Couchgrass | Reduced the efficacy of this compound. | thegoodscentscompany.com, herts.ac.uk |
Comparative Efficacy with Other Herbicides
This compound, a member of the aryloxyphenoxypropionate ("fop") family of herbicides, is a selective, post-emergence graminicide. herts.ac.ukmade-in-china.com Its efficacy is often compared with other herbicides within the same chemical class and with those having different modes of action to determine the optimal weed management strategy for specific crops and weed spectrums.
In studies conducted on black gram (Vigna mungo), this compound was found to be statistically on par with fenoxaprop-p-ethyl (B1329639) in reducing the density of grassy weeds at 15 and 30 days after application. nih.govnih.gov Both herbicides provided significant control of grassy weeds. nih.gov
When targeting difficult-to-control grasses like glyphosate-resistant volunteer maize, this compound was evaluated alongside other herbicides like clethodim (B606718) (a cyclohexanedione, or "dim" herbicide) and glufosinate-ammonium. wikipedia.orgnih.gov Similarly, for the control of couchgrass (Agropyron repens), its performance was benchmarked against a range of other grass herbicides including cycloxydim (B1459944), fluazifop-P, sethoxydim, haloxyfop-R, propaquizafop, and tepraloxydim. thegoodscentscompany.comherts.ac.uk In this comparison, the maximum efficacy of this compound was observed 37-49 days after treatment, though regrowth was noted later in the season. thegoodscentscompany.com
In broadleaf crops like soybean, tank-mixing this compound with a broadleaf herbicide can provide broad-spectrum weed control. A combination of this compound (for grass control) and chlorimuron ethyl (for broadleaf weed control) was found to be comparable to the pre-emergence herbicides pendimethalin (B1679228) and alachlor, as well as to hand weeding twice. herts.ac.uk When used alone, this compound effectively lowered the density and dry weight of grasses without affecting broadleaf weeds. herts.ac.uk Another study in soybean found that this compound provided grain yields that were statistically similar to those achieved with imazamox (B1671737) and a pre-mix of imazamox and imazethapyr. sigmaaldrich.com
For weed control in potatoes, this compound is listed as an option for grass weed control alongside other graminicides such as cycloxydim and propaquizafop. nih.gov Research has also indicated that this compound can provide satisfactory control of wood small reed (Calamagrostis epigejos) when applied from the air. sigmaaldrich.com
Table 2: Comparative Efficacy of this compound Against Other Herbicides
| Crop | Target Weed(s) | Comparator Herbicides | Comparative Finding | Citation |
|---|---|---|---|---|
| Black Gram | Grassy Weeds | Fenoxaprop-p-ethyl | Statistically at par in reducing weed density. | nih.gov, nih.gov |
| Soybean | Grasses & Broadleaf Weeds | Chlorimuron ethyl, Pendimethalin, Alachlor | Tank-mix with chlorimuron ethyl was comparable to pendimethalin, alachlor, and hand weeding. Alone, it selectively controlled grasses. | herts.ac.uk |
| Soybean | General Weeds | Imazamox, Imazamox + Imazethapyr | All herbicidal treatments were at par in terms of soybean seed yield. | sigmaaldrich.com |
| Volunteer Maize | Glyphosate-Resistant Volunteer Maize | Clethodim, Glufosinate-ammonium | Evaluated in combination with adjuvants to establish the most effective mixture. | wikipedia.org, nih.gov |
| Cultivated Field | Couchgrass (Agropyron repens) | Cycloxydim, Fluazifop-P, Sethoxydim, Haloxyfop-R, Propaquizafop, Tepraloxydim | Maximum efficacy was reached 37-49 days after treatment; regrowth occurred later. | thegoodscentscompany.com |
| Forestry | Wood Small Reed (Calamagrostis epigejos) | Propaquizafop, Quizalofop-p-ethyl (B1662796) | Provided satisfactory control when applied from the air, whereas others did not. | sigmaaldrich.com |
Herbicide Resistance Evolution and Management Strategies
Mechanisms of Resistance in Weed Populations
Weed populations can develop resistance to Quizalofop-P-tefuryl through two primary mechanisms: target-site resistance and non-target-site resistance.
Target-site resistance (TSR) is a common mechanism of resistance to ACCase-inhibiting herbicides. It involves genetic mutations in the ACCase gene, which alter the herbicide's binding site on the enzyme. This modification reduces the herbicide's ability to inhibit the enzyme, rendering the plant resistant.
Several amino acid substitutions in the carboxyl-transferase (CT) domain of the ACCase enzyme have been linked to resistance to AOPP herbicides like this compound. For instance, a mutation leading to an Asp-2078-Gly substitution in the ACCase gene has been identified in a resistant population of Polypogon fugax, conferring cross-resistance to various ACCase inhibitors. cambridge.orgnih.gov Similarly, mutations such as Ile2041Thr and Gly2096Ala in the ACCase gene of Bromus tectorum have been shown to confer resistance to quizalofop-P-ethyl (B1662796). nih.gov The Trp2027Cys mutation is another mutation found in the ACCase sequence of resistant Digitaria insularis plants. researchgate.net
Table 1: Documented ACCase Gene Mutations Conferring Resistance to this compound and Related Herbicides
| Weed Species | Mutation | Herbicide(s) | Reference |
|---|---|---|---|
| Polypogon fugax | Asp-2078-Gly | Quizalofop-P-ethyl and other ACCase inhibitors | nih.gov |
| Lolium perenne | Asp-2078-Gly | Pinoxaden, clethodim (B606718), this compound | cambridge.org |
| Bromus tectorum | Ile2041Thr, Gly2096Ala | Fluazifop-P-butyl, quizalofop-P-ethyl, clethodim, sethoxydim | nih.gov |
| Digitaria insularis | Trp2027Cys | Haloxyfop, pinoxaden | researchgate.net |
This table is interactive. Click on the headers to sort.
Non-target-site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. frontiersin.org A primary form of NTSR is enhanced herbicide metabolism, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. frontiersin.org This is often mediated by enzyme families such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s). nih.govfrontiersin.org
In the case of quizalofop (B1680410) herbicides, NTSR has been well-documented. For example, a resistant population of Polypogon fugax in China was found to have GST-based metabolic resistance to quizalofop-P-ethyl, without any mutations in the ACCase gene. nih.govnih.gov Studies showed that the resistance in this population could be reversed by a GST inhibitor. nih.gov Further research identified specific GST genes, such as PfGSTF2, that were overexpressed in the resistant population and played a significant role in detoxifying quizalofop. nih.gov Similarly, studies on multiple herbicide-resistant Echinochloa crus-galli have indicated the involvement of both CYP450 and GST in enhanced metabolism, which can be reversed by inhibitors like malathion (B1675926) and 4-chloro-7-nitrobenzoxadiazole (NBD-Cl). nih.gov
Target-Site Resistance (ACCase Gene Mutations)
Documented Cases of Resistance in Specific Weed Species
Resistance to this compound and its related compounds has been documented in several problematic weed species globally.
Polypogon fugax (Asia minor bluegrass): Multiple populations of P. fugax in China have evolved resistance to quizalofop-P-ethyl. uwa.edu.aufrontiersin.orgx-mol.net Both target-site mutations (Asp-2078-Gly) and non-target-site resistance mechanisms involving GSTs have been identified in these resistant populations. nih.govnih.gov
Digitaria insularis (Sourgrass): This weed is a significant issue in many agricultural areas, and populations with varying levels of sensitivity to this compound have been reported. awsjournal.orgscite.aiscielo.br Research has shown that some populations exhibit tolerance or resistance, which can often be managed by tank-mixing with other herbicides like glyphosate (B1671968). awsjournal.orgscispace.com A target-site mutation, Trp2027Cys, has been found in a resistant D. insularis population from Brazil. researchgate.net
Echinochloa crus-galli (Barnyardgrass): Resistance to AOPP herbicides, including quizalofop, has been confirmed in E. crus-galli populations in rice-growing regions. scielo.brfao.org Studies have identified cross-resistance to different ACCase inhibitors. scielo.br Both target-site mutations and enhanced metabolism have been implicated in the resistance of this species to various herbicides. nih.govbohrium.com Research has also shown that this compound can be effective in controlling this weed in certain crops. researchgate.net
Factors Contributing to Resistance Development
The evolution of herbicide resistance is a complex process influenced by several factors.
Selection Pressure: The repeated and exclusive use of a single herbicide or herbicides with the same mode of action exerts intense selection pressure on weed populations. irricheck.co.zascielo.br This favors the survival and reproduction of rare, naturally occurring resistant individuals. Over time, the frequency of these resistant genes increases within the population.
Frequency of Resistant Genes: The initial frequency of resistance-conferring alleles in a weed population is a critical factor. Even at very low initial frequencies, continuous selection pressure can lead to a rapid increase in the proportion of resistant plants.
Integrated Weed Management (IWM) Approaches to Mitigate Resistance
To combat the development and spread of herbicide resistance, integrated weed management (IWM) strategies are essential. growiwm.org IWM combines various weed control tactics to provide a more sustainable and effective long-term solution.
A cornerstone of IWM is the strategic use of herbicides. growiwm.org
Herbicide Rotation: Rotating herbicides with different modes of action in successive growing seasons or within the same season can help prevent or delay resistance. growiwm.orgresearchgate.net This practice reduces the selection pressure for resistance to any single herbicide group.
Herbicide Mixtures: Using tank mixtures of herbicides with different modes of action that are both effective against the target weed(s) is a powerful strategy. researchgate.netxingyuchemical.com.cn This makes it more difficult for a weed to survive, as it would need to possess resistance to multiple herbicide classes simultaneously. For instance, tank-mixing this compound with glyphosate has been shown to improve the control of resistant Digitaria insularis. scielo.brscispace.com Similarly, integrated approaches involving pre-emergence herbicides followed by post-emergence applications of herbicides like this compound have been found effective in crops like cotton. cabidigitallibrary.org
By implementing these IWM practices, the reliance on any single herbicide is reduced, thereby mitigating the selection pressure that drives the evolution of resistance. growiwm.org
Cultural Weed Control Techniques
The evolution of herbicide resistance is a significant challenge in modern agriculture, necessitating a proactive and integrated approach to weed management. Relying solely on chemical solutions, such as this compound, can accelerate the selection of resistant weed biotypes. irricheck.co.za Cultural weed control techniques are fundamental to a sustainable herbicide resistance management strategy, aiming to reduce the selection pressure exerted by any single herbicide mode of action. claytonpp.comhracglobal.com These practices disrupt the life cycle of weeds, minimize their population, and enhance the competitiveness of the crop. epa.gov
An effective strategy integrates multiple cultural methods:
Crop Rotation: Rotating crops is a cornerstone of resistance management. claytonpp.compnwhandbooks.org Different crops have different life cycles, planting dates, and competitive abilities, which can disrupt the cycles of specific weed species. Furthermore, crop rotation allows for the rotation of herbicides with different modes of action, preventing over-reliance on a single chemical group like the ACCase inhibitors, to which this compound belongs. claytonpp.comgowanco.com
Mechanical and Physical Control: Methods such as tillage, cultivation, and hand-weeding can effectively control emerged weeds and reduce the weed seed bank. irricheck.co.zahracglobal.compnwhandbooks.org Mechanical cultivation can be particularly useful for eliminating weed escapes that may be resistant. pnwhandbooks.org In systems where tillage is reduced, other cultural practices become even more critical. irricheck.co.za
Competitive Cropping: Utilizing crop varieties that are more competitive with weeds can suppress weed growth. epa.gov Practices that promote rapid canopy development, such as adjusting planting dates and ensuring optimal crop nutrition, allow the crop to outcompete weeds for light, water, and nutrients. irricheck.co.za For instance, soybeans can effectively control light-loving weeds like yellow and purple nutsedge by quickly forming a dense canopy. irricheck.co.za
Sanitation and Prevention: Preventing the introduction and spread of resistant weed seeds is a crucial preventative measure. This includes planting certified weed-free crop seeds and thoroughly cleaning farm machinery after use in infested fields to avoid moving seeds between locations. epa.govpnwhandbooks.org Additionally, managing weeds along field edges and in non-crop areas is important to prevent the spread of resistance through pollen or seed movement. pnwhandbooks.org
Stale Seedbed Technique: This technique involves preparing the seedbed to encourage weed germination and then controlling the emerged weeds with a non-selective herbicide or light tillage before planting the crop. hracglobal.com This reduces the weed pressure within the crop itself.
By integrating these cultural techniques, growers can create a more resilient and diversified weed management system, reducing the likelihood of resistance developing to valuable herbicides like this compound. claytonpp.comepa.gov
Management of Resistant Volunteer Crops (e.g., Glyphosate-Resistant Maize)
The widespread adoption of herbicide-resistant crops, particularly glyphosate-resistant maize, has led to the emergence of volunteer crops as problematic weeds in subsequent rotational crops. purdue.edu Volunteer maize growing in a soybean or cotton field, for example, can be highly competitive and difficult to control if it carries resistance to the primary herbicides used in those crops. This compound, an ACCase inhibitor, is an effective tool for controlling grass weeds and is particularly valuable for managing glyphosate-resistant volunteer maize in broadleaf crops. core.ac.ukavima.co.za
This compound provides selective, post-emergence control of volunteer maize without harming broadleaf crops. core.ac.ukcabidigitallibrary.org Research has demonstrated its efficacy in various scenarios. For instance, studies have evaluated its performance in controlling glyphosate-tolerant volunteer maize before planting a new maize crop, highlighting its systemic action which translocates to the growing points and leads to plant death within 14 to 21 days. avima.co.za
The timing of application and the growth stage of the volunteer crop are critical for achieving optimal control. A study conducted in a greenhouse setting evaluated the control of volunteer corn at different phenological stages (V3 and V6) using varying rates of this compound. researchgate.net The results, summarized in the table below, show that control was more effective and required lower rates when applied to smaller plants at the V3 stage compared to the V6 stage. researchgate.net
Table 1: Efficacy of this compound on Volunteer Corn at Different Growth Stages
| Application Stage | Herbicide Rate (g a.i. ha⁻¹) | Visual Control at 28 DAT (%) |
|---|---|---|
| V3 | 3 | 100 |
| V6 | 12 | 100 |
Source: Adapted from Santos et al., 2020. researchgate.net DAT = Days After Treatment
In field settings, Quizalofop and its related forms (like Quizalofop-p-ethyl) have consistently provided high levels of control for glyphosate-resistant volunteer corn in crops like soybeans and Enlist™ corn. unl.eduresearchgate.net One study found that Quizalofop provided 99% control of glufosinate/glyphosate-resistant volunteer corn. researchgate.net Another reported that this compound was a viable option for controlling glyphosate-resistant volunteer maize in rotational systems where grass crops follow one another. core.ac.uk The combination of this compound with other herbicides, such as trifloxysulfuron, has also been explored to broaden the spectrum of weed control to include broadleaf weeds while delaying the development of resistance. google.com
Environmental Impact and Ecotoxicological Considerations
Effects on Non-Target Organisms
Quizalofop-P-tefuryl is recognized as being very toxic to aquatic life, with long-lasting effects lgcstandards.comluxembourg.co.ilxingyuchemical.com.cn. Its impact extends to a range of non-target organisms, both in aquatic and terrestrial ecosystems.
Studies have shown that this compound poses a significant risk to aquatic life.
Fish: The acute toxicity to fish varies depending on the species. For Bluegill sunfish (Lepomis macrochirus), the 96-hour lethal concentration (LC50) is reported as 100 mg/L, while for Rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 is 8.2 mg/L, indicating high toxicity. luxembourg.co.ilrayfull.comherbiguide.com.au Another study found the 96-hour LC50 for fish to be 0.23 mg/L and 0.51 mg/L. lgcstandards.comcymitquimica.comraiffeisen.com
Daphnia: For the water flea Daphnia magna, the 48-hour median effective concentration (EC50) is greater than 1.51 mg/L. lgcstandards.comrayfull.com Another study reported an EC50 of 1.5 mg/L over a 48-hour exposure. luxembourg.co.il
Algae: The effects on algae also vary. The 72-hour EC50 for Pseudokirchneriella subcapitata is reported to be greater than 1.9 mg/L. rayfull.comraiffeisen.com For the marine algae Skeletonema costatum, the 72-hour ErC50 is 0.97 mg/L, while for Desmodesmus subspicatus and Pseudokirchneriella subcapitata, the 72-hour ErC50 values range from 1.5 to over 334 mg/L. europa.eu One study on Navicula pelliculosa reported a 72-hour ErC50 of 1.3 mg/L. raiffeisen.com
Higher Aquatic Plants: For the higher aquatic plant Lemna gibba, the 14-day no-observed-effect concentration (NOEC) is 0.38 mg/L. raiffeisen.com
Interactive Table: Aquatic Toxicity of this compound
| Organism | Test Duration | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Bluegill sunfish (Lepomis macrochirus) | 96 hours | LC50 | 100 | rayfull.com |
| Rainbow trout (Oncorhynchus mykiss) | 96 hours | LC50 | 8.2 | luxembourg.co.il |
| Fish (unspecified) | 96 hours | LC50 | 0.23 | lgcstandards.com |
| Fish (unspecified) | 96 hours | LC50 | 0.51 | cymitquimica.comraiffeisen.com |
| Daphnia magna | 48 hours | EC50 | >1.51 | lgcstandards.comrayfull.com |
| Daphnia magna | 48 hours | EC50 | 1.5 | luxembourg.co.il |
| Pseudokirchneriella subcapitata | 72 hours | EC50 | >1.9 | rayfull.comraiffeisen.com |
| Skeletonema costatum | 72 hours | ErC50 | 0.97 | europa.eu |
| Navicula pelliculosa | 72 hours | ErC50 | 1.3 | raiffeisen.com |
| Lemna gibba | 14 days | NOEC | 0.38 | raiffeisen.com |
The impact of this compound extends to terrestrial ecosystems, affecting various non-target species.
Birds: The acute oral lethal dose (LD50) for Bobwhite quail is greater than 2150 mg/kg, suggesting low acute toxicity to this species. rayfull.com Dietary studies on bobwhite quail and mallard ducks show an 8-day dietary LC50 greater than 5000 ppm. herbiguide.com.au
Earthworms: The acute 14-day LC50 for earthworms is greater than 500 mg/kg of soil, indicating low acute toxicity. rayfull.com The chronic no-observed-effect concentration (NOEC) for reproduction in Eisenia fetida is 250 mg/kg. herts.ac.uk
Wild Mammals: A risk assessment for wild mammals indicated a high long-term risk, particularly for small herbivorous mammals. europa.eu However, another assessment suggested that the risk to small terrestrial mammals from acute exposure is low. publications.gc.ca
Non-target Terrestrial Plants: As a herbicide, this compound is designed to affect plants. It is a systemic herbicide absorbed through the leaf surface and translocated throughout the plant. rayfull.com It has little effect on most broad-leaved native plants. herbiguide.com.au
Arthropods: The contact acute 48-hour LD50 for bees is greater than 100 µ g/bee , and the oral acute 48-hour LD50 is also greater than 100 µ g/bee , indicating low toxicity to bees. rayfull.com However, there is a recognized need for further information on the risk to non-target arthropods. europa.eu
There is evidence suggesting that aryloxyphenoxypropionate (AOPP) herbicides, the chemical family to which this compound belongs, might induce DNA impairment in non-target organisms, even at trace levels of exposure. researchgate.net Safety data sheets for this compound and related products often state that it is "suspected of causing genetic defects". luxembourg.co.ilhpc-standards.us Studies on Allium cepa (onion) have shown that quizalofop-p-ethyl (B1662796), a related compound, has a strong cytotoxic and genotoxic effect, indicated by a decreased mitotic index and the occurrence of chromosomal aberrations. researchgate.netresearchgate.net
Terrestrial Organisms (Birds, Earthworms, Wild Mammals, Non-target Terrestrial Plants, Arthropods)
Contamination of Environmental Media
The application of this compound can lead to the contamination of water and soil.
This compound is labeled as toxic to fish and other aquatic organisms, and care must be taken to avoid contamination of water bodies such as ponds, ditches, and rivers. xingyuchemical.com.cn Its polar nature suggests it can leach into groundwater and potentially cause contamination. nih.gov The use of this compound requires precautions to prevent contamination of surface water and groundwater systems. luxembourg.co.ilhpc-standards.us One study detected quizalofop-p-ethyl in runoff water at low concentrations three days after application. researchgate.net Metabolites of quizalofop (B1680410) compounds have been detected in water samples several days after the application of commercial products. researchgate.net It is advised not to allow the product to reach groundwater, water courses, or sewage systems. hpc-standards.us
In soil, this compound is subject to degradation. The dissipation half-life (DT50) in soil is reported to be between 1.9 and 22.0 hours. rayfull.com Studies on the related compound, quizalofop-p-ethyl, show a half-life of around 60 days, with more rapid breakdown in soils with high microbial activity. herbiguide.com.au Degradation studies of this compound in soil show that its concentration decreases over time, while the concentration of its metabolite, quizalofop-p (B1240509), increases. researchgate.netnih.gov The dissipation half-life of quizalofop-p was found to be less than one day. researchgate.netnih.gov
Regarding soil biota, this compound has not been found to have a significant adverse effect on nitrogen and carbon mineralization by soil microorganisms at certain concentrations. herts.ac.ukherts.ac.uk However, studies on the related quizalofop-p-ethyl have shown that it can have transient harmful effects on soil microbial biomass and enzymatic activities, though these effects may diminish over time. researchgate.net The application of quizalofop-p-ethyl has been observed to cause significant changes in the soil bacterial community structure. nih.gov
Water Contamination (Agricultural Runoff, Groundwater Exposure)
Bioaccumulation Potential in Organisms
The potential for a substance to accumulate in living organisms, or bioaccumulate, is a critical aspect of its environmental risk profile. For this compound, its potential to bioaccumulate is a consideration in its regulatory evaluation. The European Commission has noted the need for monitoring programs to assess the potential for bioaccumulation and biomagnification in both aquatic and terrestrial environments. europa.eu
Environmental Risk Assessment Methodologies
The environmental risk assessment for a pesticide like this compound is a structured process that integrates information on its environmental fate, exposure, and ecotoxicological effects to evaluate potential risks to non-target species. publications.gc.ca This process is fundamental to regulatory decisions in jurisdictions like the European Union and Canada. europa.eucanada.ca
The core of this assessment involves comparing the predicted exposure concentrations in the environment with the concentrations at which harmful effects are observed in laboratory studies. publications.gc.ca International bodies and national regulatory agencies employ standardized models and risk assessment methods to ensure a consistent and protective evaluation. publications.gc.caeuropa.eu
Estimation of Environmental Concentrations (EECs)
A crucial first step in risk assessment is estimating the concentration of the pesticide that is likely to be found in various environmental compartments such as soil, water, and air. These are known as Estimated Environmental Concentrations (EECs).
Computer simulation models are standard tools for generating EECs. For instance, in Canada, the Pesticide in Water Calculator (PWC) is used to estimate concentrations in potential drinking water sources. publications.gc.ca These models incorporate data on the pesticide's application rates, its chemical and physical properties, and its environmental fate characteristics, including how it breaks down or moves within the environment. publications.gc.ca For aquatic exposure, the assessment considers the combined residues of the parent compound and its major transformation products. regulations.gov
Risk Quotients (RQ) and Hazardous Rates (HR5)
Once EECs are determined, they are compared to ecotoxicological endpoint values to calculate a Risk Quotient (RQ). The RQ is a simple ratio:
RQ = Estimated Environmental Concentration (EEC) / Ecotoxicity Endpoint Value publications.gc.caepa.gov
This quotient provides a measure of the potential risk. The ecotoxicity endpoint could be an LC50 (the concentration lethal to 50% of a test population) for acute effects or a NOEC (No-Observed-Effect-Concentration) for chronic effects. epa.govepa.gov
Regulatory agencies establish Levels of Concern (LOCs), which are specific RQ values that, if exceeded, indicate a potential risk that may require further investigation or risk mitigation measures. regulations.govepa.gov For example, a chronic risk LOC of 1 means that if the EEC is equal to or greater than the NOEC, there is a potential for chronic adverse effects. regulations.gov
The term "Hazardous Rates (HR5)" was not explicitly detailed in the provided search results in the context of this compound risk assessment methodologies.
Risk Mitigation Measures (e.g., Buffer Zones)
When a risk assessment indicates a potential for adverse environmental effects, various risk mitigation measures can be implemented to reduce exposure and protect non-target organisms. These measures are often mandated as conditions for the registration and use of the pesticide.
For this compound and related compounds, several risk mitigation strategies have been identified:
Buffer Zones: One of the most common measures is the establishment of spray buffer zones. europa.eucanada.caeuropa.eu These are areas of a specified width around treated fields where the pesticide cannot be applied, protecting adjacent sensitive habitats, particularly aquatic environments and non-target terrestrial plants. europa.eucanada.ca
Precautionary Label Statements: Product labels are required to include specific warnings and instructions for users. canada.ca This includes statements about the toxicity of the chemical to aquatic organisms and terrestrial plants, as well as precautions regarding the potential for runoff into nearby water bodies, especially in areas with susceptible soil types or when heavy rain is forecasted. canada.caluxembourg.co.il
Restricted Entry Intervals (REI): A standard restricted-entry interval of 12 hours is often required to protect workers from exposure after application. canada.ca
Personal Protective Equipment (PPE): Requirements for the use of adequate personal protective equipment by those handling and applying the product are a key safety measure. europa.eu
These mitigation measures are designed to ensure that the pesticide can be used effectively for its intended purpose while minimizing unintended harm to the surrounding environment. europa.eucanada.ca
Analytical Methodologies for Detection and Quantification
Techniques for Residue Analysis in Various Matrices (Soil, Water, Plant Commodities, Food Products)
The analysis of Quizalofop-P-tefuryl and its metabolites necessitates robust methods capable of handling complex matrices such as soil, water, diverse plant materials, and various food products. The choice of analytical technique is often dictated by the specific matrix, the required limit of detection, and the regulatory standards in place.
Ultra High-Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS)
UHPLC-Orbitrap-MS has emerged as a powerful tool for the comprehensive analysis of this compound and its related compounds. nih.govresearchgate.netnih.gov This high-resolution mass spectrometry technique allows for the sensitive and selective detection and quantification of the parent compound and its metabolites in complex samples like soil and water. nih.govnih.gov
Studies have demonstrated the successful application of UHPLC-Orbitrap-MS for degradation studies of this compound in both soil and water. nih.govnih.gov This methodology has been instrumental in monitoring the dissipation of the parent compound and the formation of key metabolites such as 6-chloroquinoxalin-2-ol (CHQ), dihydroxychloroquinoxalin (CHHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA). nih.govnih.govresearchgate.net The high resolving power of the Orbitrap analyzer enables accurate mass measurements, which aids in the confident identification of target analytes and the elucidation of unknown degradation products. nih.gov this compound has been utilized as an analytical reference standard for its quantification in soil samples using this advanced technique. sigmaaldrich.comscientificlabs.ie
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and reliable method for the determination of this compound residues. researchgate.nethep.com.cn This technique is particularly valuable for analyzing residues in food commodities. For instance, a validated HPLC-UV method has been developed for the analysis of this compound in soybeans. researchgate.nethep.com.cn This method typically involves extraction with a methanol-water mixture, followed by a clean-up step using a silica (B1680970) gel column before detection by the UV detector. researchgate.nethep.com.cn
In some regulatory frameworks, HPLC-UV has been the specified method for determining residues in commodities with high water and oil content, achieving a limit of quantification (LOQ) of 0.02 mg/kg for this compound. nih.gov Furthermore, reverse-phase HPLC with UV detection has been employed for the determination of this compound residues in the air. cipac.org The selection of a C18 column and a mobile phase of acetonitrile (B52724) and water is common for achieving separation. google.com
Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS)
Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides a highly selective and sensitive method for the quantitative analysis of this compound and its metabolites in various food matrices. researchgate.net A notable application of this technique involves a method developed to meet the residue definition established by Japan, which includes the parent compound and its conjugates. researchgate.net
This method entails the conversion of the residues to 6-chloro-2-methoxyquinoxaline (B13452622) (CMQ) through reflux in a methanolic potassium hydroxide (B78521) solution, followed by extraction with hexane. researchgate.netresearchgate.net Subsequent cleanup using primary secondary amine and silica gel cartridges is performed prior to GC-MS/MS analysis. researchgate.netresearchgate.net This approach has been validated in a variety of food products with a limit of detection of 0.00025 mg/kg for all analytes, demonstrating excellent trueness and relative standard deviation. researchgate.net The high selectivity of this method is evidenced by the absence of interfering peaks near the retention time of the target analyte. researchgate.net
Fluorescence Quenching Methods
Fluorescence quenching has been explored as a novel and convenient method for the determination of aryloxyphenoxypropionate herbicides, including compounds related to this compound. researchgate.netresearchgate.net One such method is based on the fluorescence quenching of Eosin Y in the presence of Palladium(II). researchgate.netresearchgate.net In this system, the herbicide forms a positively charged chelate with Pd(II), which then interacts with Eosin Y, leading to a quenching of its fluorescence intensity. researchgate.netresearchgate.net
This quenching effect is directly proportional to the concentration of the herbicide, allowing for its quantification. researchgate.net For a related compound, Quizalofop-P-ethyl (B1662796), this method demonstrated high sensitivity with a detection limit of 20.3 ng/mL and a quantitative range of 0.04–1.0 μg/mL. researchgate.netresearchgate.net This approach has shown good anti-interference ability and has been successfully applied to the determination of the herbicide in real samples. researchgate.net
Extraction and Clean-up Procedures (e.g., QuEChERS, Solid Phase Extraction)
The accuracy and reliability of analytical methods for this compound heavily depend on efficient extraction and clean-up procedures to remove interfering matrix components.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become a widely adopted sample preparation method. mdpi.compreprints.org An extraction procedure based on the QuEChERS method has been used for analyzing this compound and its degradation products in soil samples. nih.govresearchgate.netebi.ac.uk This typically involves extraction with acidified acetonitrile and water, followed by the addition of salts like magnesium sulfate (B86663) and sodium chloride for phase separation. nih.govebi.ac.uk A subsequent dispersive solid-phase extraction (dSPE) step with a sorbent like C18 is often necessary for cleanup. nih.govresearchgate.netebi.ac.uk For certain plant matrices, a combination of MgSO4 and Florisil is used for purification, with the potential addition of graphitized carbon black (GCB) for pigmented samples like chives. mdpi.compreprints.org
Solid Phase Extraction (SPE) is another common and effective clean-up technique. researchgate.net For water samples, SPE using Oasis HLB cartridges has been a general practice for the extraction of this compound and related compounds. researchgate.net For food analysis, cleanup of extracts has been performed using primary secondary amine and silica gel cartridges prior to GC-MS/MS analysis. researchgate.net In the analysis of soybeans, a silica gel column was utilized for the clean-up of methanol-water extracts. researchgate.nethep.com.cn
The table below summarizes various extraction and clean-up methods used for this compound analysis in different matrices.
| Matrix | Extraction Method | Clean-up Procedure | Analytical Technique | Reference |
| Soil | QuEChERS (Acidified Acetonitrile & Water) | Dispersive SPE with C18 | UHPLC-Orbitrap-MS | nih.govresearchgate.net |
| Water | Solid Phase Extraction | Oasis HLB Cartridges | Not specified in source | researchgate.net |
| Food (General) | Reflux in Methanolic KOH, Hexane Extraction | Primary Secondary Amine & Silica Gel Cartridges | GC-MS/MS | researchgate.net |
| Soybean | Methanol-Water | Silica Gel Column | HPLC-UV | researchgate.nethep.com.cn |
| Fruits & Vegetables | QuEChERS (Acidified Acetonitrile) | dSPE with MgSO4 & Florisil (± GCB) | UPLC-MS/MS | mdpi.compreprints.org |
| Grains | QuEChERS (Acidified Water & Acetonitrile) | dSPE with MgSO4 & Florisil | UPLC-MS/MS | mdpi.compreprints.org |
Quantification of Parent Compound and Metabolites
The comprehensive risk assessment of this compound requires the quantification of not only the parent compound but also its significant metabolites.
Several analytical methods have been developed to simultaneously quantify this compound and its metabolites. UHPLC-Orbitrap-MS has proven effective for monitoring the degradation of this compound and the corresponding increase in the concentration of its primary metabolite, Quizalofop-p (B1240509), in soil and water. nih.govresearchgate.netebi.ac.uk This technique also allows for the detection and quantification of other metabolites like CHQ, CHHQ, and PPA. nih.govnih.govresearchgate.net For instance, in soil degradation studies, while the concentration of this compound decreases, the concentration of Quizalofop-p has been observed to increase. nih.govebi.ac.uk In water, metabolites such as PPA, CHHQ, and CHQ were detected at concentrations above their limits of quantification (> 0.1 µg/L) after 7 days of application. nih.govresearchgate.net
GC-MS/MS methods have also been validated for the quantitative analysis of both this compound and its metabolites in food, fulfilling specific residue definitions set by regulatory bodies. researchgate.netresearchgate.net Furthermore, a study involving a lactating goat identified Quizalofop (B1680410) and a hydroxy derivative of Quizalofop as the major urinary metabolites, which were quantified by HPLC. ebi.ac.uk
A study performing a chiral separation by liquid chromatography coupled to tandem mass spectrometry on samples containing this compound determined that there was a 15% contribution from the S enantiomer and an 85% contribution from the R enantiomer. nih.govebi.ac.uk
The table below details the limits of quantification (LOQ) or detection (LOD) for this compound and its metabolites using various analytical methods.
| Analyte | Method | Matrix | LOQ/LOD | Reference |
| This compound | HPLC-UV | High Water & Oil Content Commodities | 0.02 mg/kg (LOQ) | nih.gov |
| This compound | GC-MS/MS | Six Food Types | 0.00025 mg/kg (LOD) | researchgate.net |
| Quizalofop | HPLC-FLD | High Water & Oil Content Commodities | 0.02 mg/kg (LOQ) | nih.gov |
| This compound & Quizalofop | LC-MS/MS (QuEChERS) | Dry, High Oil & High Water Commodities | 0.01 mg/kg (LOQ) for each | nih.gov |
| This compound | UPLC-MS/MS (QuEChERS) | Cabbage, Chives, Pear, Wheat Flour, Soybean Oil | 0.0001-0.008 mg/kg (LOD) | mdpi.com |
Chiral Separation Techniques for Enantiomer Analysis
This compound is the (R)-enantiomer of the chiral herbicide quizalofop-tefuryl. As enantiomers can exhibit different biological activities, analytical methods that can distinguish between them are crucial. High-performance liquid chromatography (HPLC) is a primary technique for the chiral separation of aryloxyphenoxy-propionate herbicides like this compound.
One effective method involves the use of a permethyl-β-cyclodextrin (PM-β-CD) based chiral stationary phase (CSP) under reversed-phase conditions. A study demonstrated the successful chiral separation of this compound, along with other similar herbicides like fenoxaprop-p-ethyl (B1329639) and haloxyfop-p-methyl. The separation is influenced by the composition of the mobile phase (such as mixtures of methanol, ethanol, or acetonitrile with water) and the column temperature. For instance, baseline enantioseparations of related compounds were achieved with methanol/water as the mobile phase. uni.lunih.gov While some compounds like fenoxaprop-p-ethyl were easily separated under various conditions on the PM-β-CD column, this compound was not resolved using an amylose (B160209) tris(3,5-dimethylphenylcarbamate) stationary phase with acetonitrile/water or methanol/water mobile phases. uni.lu
Another approach utilizes liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for chiral analysis. A study on the degradation of quizalofop-p and its related commercial products in soil performed a chiral separation using LC-MS/MS. This analysis determined that in samples containing this compound, there was a contribution of 15% from the (S)-enantiomer and 85% from the (R)-enantiomer, highlighting the capability of this technique to quantify individual enantiomers in complex matrices. nih.gov
Method Validation Parameters (Trueness, Relative Standard Deviation, Limit of Detection, Matrix Effects, Recovery)
The validation of analytical methods is essential to ensure the reliability and accuracy of results for the detection and quantification of this compound residues. Key parameters evaluated during validation include trueness, precision (expressed as relative standard deviation, RSD), the limit of detection (LOD), matrix effects, and recovery.
Several analytical methods have been developed and validated for this compound and its metabolites in various matrices.
A gas chromatography–tandem mass spectrometry (GC–MS/MS) method was developed for the analysis of quizalofop ethyl, quizalofop tefuryl, and their metabolite quizalofop acid. The method demonstrated satisfactory performance with trueness values ranging from 80–93% and a relative standard deviation (RSD) between 1–7%. The limit of detection (LOD) for all analytes was 0.00025 mg/kg. Importantly, no significant matrix effects were observed in the six food matrices tested. nih.govnih.gov
For the analysis of this compound in soybean using high-performance liquid chromatography (HPLC) with a UV detector, the method showed good recovery rates between 84.32% and 89.25%. The precision was high, with variable coefficients (RSD) in the range of 0.49% to 1.51%. pic.intnih.gov
A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method coupled with HPLC-MS/MS has been validated for determining residues of six acidic herbicides, including this compound, in matrices like cabbage, chives, pear, wheat flour, and soybean oil. epa.govcenmed.com The validation results for this method are summarized in the table below.
| Parameter | Value |
|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.993 |
| Limit of Detection (LOD) | 0.0001 - 0.008 mg/kg |
| Recovery | 69.8% - 120% |
| Relative Standard Deviation (RSD) | 0.6% - 19.5% |
Matrix effects can significantly influence the accuracy of LC-MS/MS analysis. One study investigating pesticide residues in vegetables and spices reported very high matrix effects for this compound, with signal enhancement reaching 2360.9% in cucumber. nih.gov This highlights the necessity of using matrix-matched calibration or other corrective measures to ensure accurate quantification. In contrast, other validated methods for soil and water samples found that no matrix suppression or enhancement affected the analytes, suggesting that the use of matrix-matched standards was not necessary for those specific methods and matrices. herts.ac.uklabsolu.ca
The following table summarizes validation data from a study on this compound persistence in black gram using an HPLC method.
Interactions with Other Agrochemicals and Environmental Factors
Interaction with Environmental Factors (e.g., Soil Composition, Moisture Levels)
Environmental factors, particularly soil composition and moisture, play a crucial role in the efficacy and environmental fate of quizalofop-p-tefuryl. smolecule.com The residual activity of related compounds like quizalofop-p-ethyl (B1662796) can vary due to soil type and moisture. cdnsciencepub.com For instance, quizalofop-p-ethyl is moderately adsorbed in sandy loam soils and strongly adsorbed in silt loam soils. cdnsciencepub.com
Soil moisture is a key factor influencing the degradation of this compound. smolecule.com Adequate soil moisture is important for the activation and activity of the herbicide. cdnsciencepub.com The degradation of this compound in soil is primarily driven by microbial activity, which is also influenced by moisture content. smolecule.com The half-life of this compound in soil is reported to be around 8 days, indicating moderate persistence, with degradation rates varying depending on environmental conditions like pH and temperature. smolecule.com
Effects of Allelopathy (e.g., Johnson Grass Extract)
Allelopathy, the chemical inhibition of one plant by another, can also interact with the herbicidal activity of this compound. A study investigating the integrated control of weeds in flax showed that a combination of half the recommended amount of this compound with a Johnson grass (Sorghum halepense L.) extract provided some level of weed control. uobaghdad.edu.iqresearchgate.net This suggests a potential for integrating allelopathic plant extracts with reduced rates of synthetic herbicides in weed management programs, which could help reduce reliance on herbicides and minimize environmental pollution. uobaghdad.edu.iq
Regulatory Science and Risk Assessment
Maximum Residue Levels (MRLs) in Food Commodities
Maximum Residue Levels (MRLs) are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly in accordance with Good Agricultural Practice (GAP).
Regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) are responsible for establishing and reviewing MRLs for Quizalofop-P-tefuryl. hpc-standards.com In Europe, EFSA conducts reviews of existing MRLs for this compound and its related variants, such as Quizalofop-P-ethyl (B1662796) and propaquizafop, under Regulation (EC) No 396/2005. nih.goveuropa.eu These reviews consider data from residue trials, metabolism studies, and authorized uses reported by member states. nih.gov
EFSA's reviews have led to proposals for MRLs for various commodities. For example, in a 2024 evaluation, EFSA assessed new MRL requests for the use of this compound on table grapes, sunflower seeds, and soybeans, proposing MRLs of 1.5 mg/kg for sunflower seeds and 0.3 mg/kg for soybeans. nih.gov The existing MRL for table grapes at 0.02* mg/kg (the asterisk indicates the limit of quantification) was left unchanged as residue trials showed values below this level. nih.gov In a prior assessment, a different MRL of 0.7 mg/kg had been proposed for sunflower seeds. cabidigitallibrary.org For lettuces and other salad plants, a tentative MRL of 0.20 mg/kg was established, reflecting uses of different quizalofop (B1680410) esters. semanticscholar.org However, subsequent data supported an alternative MRL of 0.15 mg/kg for these crops. semanticscholar.org
The residue definition for enforcement purposes for both Quizalofop-P-ethyl and this compound under Regulation (EC) No 396/2005 has been set as "quizalofop (including quizalofop-P)". cabidigitallibrary.org The U.S. EPA also establishes tolerances for residues of quizalofop ethyl, which are expressed as quizalofop ethyl convertible to 2-methoxy-6-chloroquinoxaline. regulations.gov It is noteworthy that the Codex Alimentarius Commission has not established MRLs for quizalofop ethyl. regulations.gov
The following table provides a summary of selected MRL proposals by EFSA for this compound in various food commodities.
| Commodity | Proposed MRL (mg/kg) | Regulatory Body | Year of Proposal/Review |
| Sunflower Seeds | 1.5 | EFSA | 2024 |
| Soybeans | 0.3 | EFSA | 2024 |
| Table Grapes | 0.02* | EFSA | 2024 |
| Lettuces and other salad plants | 0.15 | EFSA | 2019 |
| Caraway | 0.04 | EFSA | 2024 |
*Limit of Quantification
Dietary exposure assessments are crucial components of the risk assessment process, evaluating the potential intake of pesticide residues by consumers. These assessments are conducted for both short-term (acute) and long-term (chronic) exposure scenarios. nih.gov
EFSA utilizes its Pesticide Residues Intake Model (PRIMo) for these calculations. nih.gov Chronic exposure is compared against the Acceptable Daily Intake (ADI), while acute exposure is compared against the Acute Reference Dose (ARfD).
Based on the available data and the reported agricultural practices, EFSA has concluded that the dietary intake of residues from the use of this compound is unlikely to pose a risk to consumer health. nih.govresearchgate.net For instance, a 2012 assessment indicated that the total calculated chronic intake for quizalofop-P (B1240509) accounted for up to 90% of the ADI in the WHO Cluster B diet. cabidigitallibrary.org A more recent assessment in 2024, following the evaluation of confirmatory data, found that the estimated long-term dietary intake accounted for 25% of the ADI for the NL toddler diet. researchgate.net The highest short-term intake was for sunflower seeds, accounting for a maximum of 6% of the ARfD for the DE child diet. researchgate.net
The risk assessment performed by EFSA often considers the combined exposure from different ester variants like Quizalofop-P-ethyl and propaquizafop. semanticscholar.orgnih.gov The toxicological reference values are adjusted for their molecular weights and expressed as quizalofop equivalents for the purpose of risk assessment. semanticscholar.orgnih.gov
Establishment and Review by Regulatory Bodies (e.g., EFSA, EPA)
Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)
The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate of the amount of a substance that can be ingested in a period of 24 hours or less without an appreciable health risk.
Regulatory bodies in different regions have established ADI and ARfD values for this compound based on toxicological studies.
European Union (EFSA): The ARfD for this compound has been set at 0.1 mg/kg of body weight per day. herts.ac.uk The ADI for this compound is 0.013 mg/kg bw per day. herts.ac.ukfsc.go.jp For risk assessment purposes, these values are sometimes recalculated as quizalofop equivalents. semanticscholar.orgnih.gov
Australia: The Australian government has set an ADI of 0.01 mg/kg bw/day for this compound. apvma.gov.auapvma.gov.au This was based on a 2-year dietary study in rats, with a No-Observed-Adverse-Effect-Level (NOAEL) of 1.3 mg/kg bw/day. apvma.gov.auapvma.gov.au
Japan (Food Safety Commission of Japan - FSCJ): The FSCJ has established an ADI of 0.013 mg/kg bw/day for this compound, based on a NOAEL of 1.3 mg/kg bw/day from a two-year combined chronic toxicity/carcinogenicity study in rats. fsc.go.jpfsc.go.jp The ARfD was set at 0.3 mg/kg bw, derived from a NOAEL of 30 mg/kg bw/day in a developmental toxicity study in rats. fsc.go.jp The FSCJ also established a group ADI of 0.009 mg/kg bw/day for both Quizalofop-ethyl and this compound, taking the lower value of the two. fsc.go.jpfsc.go.jp
The following table summarizes the ADI and ARfD values for this compound from different regulatory agencies.
| Regulatory Body | ADI (mg/kg bw/day) | ARfD (mg/kg bw/day) |
| EU (EFSA) | 0.013 | 0.1 |
| Australia | 0.01 | Not Established |
| Japan (FSCJ) | 0.013 | 0.3 |
Regulatory Approvals and Inclusions in Directives
This compound, along with its variants, was included in Annex I to Directive 91/414/EEC on December 1, 2009, and is now deemed to be approved under Regulation (EC) No 1107/2009. nih.gov This approval is specified in Commission Implementing Regulation (EU) No 540/2011. nih.gov The approval is restricted to its use as a herbicide. nih.gov
The approval period for this compound has been subject to extensions to allow for the completion of renewal assessments. For instance, its approval was extended to November 30, 2021, and subsequently to November 30, 2022. wb6cif.eueuropa.eueuropa.eu These extensions are often done to align the assessment timelines with other similar substances, such as other quizalofop esters. europa.eu
This compound was previously listed as a candidate for substitution due to its classification as toxic for reproduction category 1B. europa.eu However, this classification was later updated to toxic for reproduction category 2, and consequently, it was removed from the list of candidates for substitution in 2022. europa.eu
Confirmatory Data Requirements and Data Gaps in Risk Assessments
During the regulatory review process, authorities may identify areas where the available information is insufficient to complete a full risk assessment. These are known as data gaps, and regulators often require the submission of confirmatory data to address them.
In its 2017 review of MRLs for quizalofop esters, EFSA identified several data gaps. nih.goveuropa.eu These included the need for further validation data on the analytical methods for enforcement in both plant and animal commodities. nih.gov Specifically, validation was needed to demonstrate the efficiency of the extraction and hydrolysis steps. nih.gov Data gaps were also noted concerning the toxicological relevance of certain metabolites. nih.gov
Subsequent submissions of data have aimed to address these gaps. A 2024 EFSA opinion evaluated confirmatory data submitted for this compound. nih.goveuropa.eu This included new data on the hydrolysis efficiency of the compound and its metabolites in various animal matrices and a validated analytical method for animal commodities. europa.eu While the data gap regarding the analytical method for livestock commodities was considered fully addressed for muscle, poultry liver, and eggs, it was not fully resolved for other matrices. researchgate.neteuropa.eu Similarly, some data gaps concerning plant commodities remained unaddressed. researchgate.net
The lack of complete datasets for certain authorized uses has led to some MRLs being set on a tentative basis, pending the submission and evaluation of the required confirmatory data. nih.govsemanticscholar.org If the necessary data is not provided within the specified timelines, it could lead to a revision or lowering of the MRLs for the affected commodities. semanticscholar.org
Q & A
Q. What analytical methodologies are recommended for quantifying Quizalofop-P-tefuryl residues in environmental samples?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard due to its sensitivity and specificity for detecting trace levels in soil, water, and plant matrices. Sample preparation should include solid-phase extraction (SPE) to minimize matrix interference. Validation parameters (e.g., recovery rates, limit of detection) must comply with ISO/IEC 17025 guidelines to ensure reproducibility .
Q. How should researchers design toxicity studies to assess the ecological impact of this compound?
Follow OECD Test Guidelines (e.g., OECD 201 for algal growth inhibition, OECD 221 for Daphnia magna acute toxicity). Dose-response curves should include sub-lethal endpoints (e.g., enzymatic activity in non-target organisms) alongside LC50/EC50 values. Chronic exposure studies (>21 days) are critical to evaluate bioaccumulation potential, particularly given its classification under Schedule 5 in certain regulatory frameworks .
Q. What are the key physicochemical properties of this compound that influence its environmental behavior?
Prioritize testing solubility (logP), hydrolysis half-life (pH-dependent), and photodegradation rates. For instance, its ester group increases lipophilicity, necessitating soil organic carbon adsorption studies to predict mobility. Data should be contextualized using the EPA Pesticide Properties Database or peer-reviewed kinetic models .
Advanced Research Questions
Q. How can factorial design address interactions between this compound application parameters and environmental variables?
Implement a 2<sup>k</sup> factorial design to evaluate main and interaction effects of factors like application rate (low/high), soil pH (acidic/alkaline), and moisture content. For example, a 2³ design (8 treatments) can reveal synergistic effects on herbicide efficacy and non-target species impacts. Response surface methodology (RSM) further optimizes multi-variable conditions .
Q. What statistical approaches resolve contradictions in field efficacy data for this compound across diverse agroecosystems?
Apply mixed-effects models to account for random variables (e.g., microclimate variability, soil heterogeneity). Meta-analysis of multi-location trials (e.g., using PRISMA guidelines) can identify moderators like organic matter content or prior herbicide exposure. Bayesian hierarchical models are recommended for small-sample studies to reduce Type I/II errors .
Q. How can researchers integrate omics technologies to elucidate the molecular mechanisms of this compound resistance in weeds?
Combine transcriptomics (RNA-Seq) and metabolomics (LC-MS/MS) to identify overexpression of acetyl-CoA carboxylase (ACCase) isoforms or detoxification pathways. CRISPR-Cas9 gene editing validates candidate resistance genes in model plants (e.g., Arabidopsis thaliana). Cross-reference with herbicide resistance databases (e.g., HRAC Classification) for mechanistic consistency .
Q. What frameworks guide the development of ethically compliant field trials for this compound?
Use the PICOT framework to structure trials:
- P opulation: Target weed species (e.g., Echinochloa crus-galli)
- I ntervention: this compound at recommended doses
- C omparison: Untreated controls or alternative herbicides
- O utcome: Biomass reduction, resistance incidence
- T ime: Pre-defined monitoring intervals (e.g., 7, 14, 21 days post-application) Ethical approval must address non-target species protection and compliance with local regulations (e.g., EPA guidelines) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
